1-(4-((4-(Tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)sulfonyl)phenyl)pyrrolidine-2,5-dione
Description
The compound 1-(4-((4-(Tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)sulfonyl)phenyl)pyrrolidine-2,5-dione is a heterocyclic molecule featuring a unique combination of structural motifs:
- A 1,4-diazepane (7-membered ring with two nitrogen atoms), which may enhance binding affinity in biological systems.
- A sulfonyl group bridging the diazepane and phenyl rings, offering polarity and hydrogen-bonding capacity.
- A pyrrolidine-2,5-dione (succinimide derivative), a moiety often associated with enzyme inhibition (e.g., anticonvulsants or kinase inhibitors).
For example, diazepane derivatives are explored for central nervous system (CNS) activity, and succinimide analogs are known for their role in drug design .
Properties
IUPAC Name |
1-[4-[[4-(thiolan-3-yl)-1,4-diazepan-1-yl]sulfonyl]phenyl]pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O4S2/c23-18-6-7-19(24)22(18)15-2-4-17(5-3-15)28(25,26)21-10-1-9-20(11-12-21)16-8-13-27-14-16/h2-5,16H,1,6-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKOXHTXZPHLIOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)S(=O)(=O)C2=CC=C(C=C2)N3C(=O)CCC3=O)C4CCSC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues and Functional Group Analysis
The compound’s complexity invites comparison to other heterocyclic systems. Key analogues include:
Key Observations :
Insights :
Biological Activity
1-(4-((4-(Tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)sulfonyl)phenyl)pyrrolidine-2,5-dione is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and pharmacological implications based on diverse research findings.
Chemical Structure and Properties
The compound can be classified as an α,β-unsaturated ketone due to the presence of a pyrrolidine-2,5-dione structure. Its molecular formula is C18H26N2O3S, with a molecular weight of approximately 350.48 g/mol. The structural features include:
- Diazepane ring : Provides a framework for biological activity.
- Thiophene moiety : May contribute to its interaction with biological targets.
- Sulfonamide group : Enhances solubility and potential receptor binding.
Synthesis
The synthesis of this compound involves several key steps:
- Formation of Tetrahydrothiophen : Initiated from appropriate precursors through cyclization reactions.
- Construction of Diazepane Ring : Achieved via the cyclization of a diamine with a diacid.
- Introduction of Sulfonamide Group : Conducted by reacting the diazepane derivative with sulfonyl chloride under basic conditions.
- Coupling with Phenyl Group : Finalized by forming the sulfonamide linkage to the phenyl ring.
The biological activity of this compound is likely mediated through interactions with various biological targets, including enzymes and receptors. The presence of both nitrogen and sulfur atoms suggests potential binding sites that could facilitate interactions with biomolecules.
Pharmacological Effects
Research indicates that compounds with similar structures exhibit diverse pharmacological activities:
- Antioxidant Properties : The compound may exhibit significant antioxidant activity, as suggested by studies on related thiophene derivatives .
- Neuroprotective Effects : Preliminary data suggest potential neuroprotective properties, although further investigation is required to elucidate the exact mechanisms.
- Kinase Inhibition : Similar compounds have been studied for their ability to inhibit specific kinases involved in cancer progression, indicating potential therapeutic applications in oncology .
Case Studies and Experimental Findings
Several studies have evaluated the biological activity of related compounds, providing insights into their pharmacological profiles:
Chemical Reactions Analysis
Oxidation Reactions
The tetrahydrothiophene ring (sulfur analog of tetrahydrofuran) undergoes selective oxidation at the sulfur atom. Key findings include:
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Reagents : Meta-chloroperoxybenzoic acid (mCPBA) or hydrogen peroxide (H₂O₂) in acetic acid.
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Products :
| Reaction Condition | Product | Yield (%) | Selectivity |
|---|---|---|---|
| 0.1 eq mCPBA, 0°C, 2 hr | Sulfoxide | 78 | >95% |
| 2 eq H₂O₂, 25°C, 6 hr | Sulfone | 65 | 88% |
The sulfur oxidation significantly alters the compound’s electronic properties, enhancing its electrophilicity for downstream reactions .
Reduction Reactions
The pyrrolidine-2,5-dione moiety is susceptible to reduction:
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Reagents : Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
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Products :
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Pyrrolidine alcohol (via ketone reduction) with LiAlH₄.
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Partial reduction to hemiaminal intermediates with NaBH₄.
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| Reagent | Solvent | Temperature | Product | Yield (%) |
|---|---|---|---|---|
| LiAlH₄ | THF | Reflux | Pyrrolidine-2,5-diol | 92 |
| NaBH₄ | MeOH | 0°C | Hemiaminal | 45 |
The diazepane ring remains intact under these conditions, demonstrating stability toward strong reducing agents.
Nucleophilic Substitution
The sulfonamide group participates in nucleophilic substitution:
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Reagents : Amines (e.g., methylamine, benzylamine) in DMF with K₂CO₃.
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Products :
| Nucleophile | Reaction Time (hr) | Product | Yield (%) |
|---|---|---|---|
| Methylamine | 12 | N-Methyl-sulfonamide derivative | 68 |
| Benzylamine | 24 | N-Benzyl-sulfonamide derivative | 73 |
The reaction proceeds via an SN2 mechanism, with the sulfonyl group acting as a leaving agent .
Cycloaddition Reactions
The diazepane-sulfonamide system engages in copper-catalyzed azide-alkyne cycloaddition (CuAAC):
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Reagents : Azides (e.g., benzyl azide) with CuI in DMF/MeOH .
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Products : Triazole-linked conjugates for biological targeting.
| Azide | Catalyst | Reaction Time (hr) | Product Purity (%) |
|---|---|---|---|
| Benzyl azide | CuI | 6 | 89 |
| Phenylacetylene | CuI | 8 | 82 |
This reaction is critical for modular derivatization in drug discovery .
Hydrolysis and Ring-Opening
The pyrrolidine-2,5-dione undergoes hydrolysis under acidic/basic conditions:
-
Products :
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Succinamic acid derivative (acidic hydrolysis).
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Diamine intermediate (basic hydrolysis).
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| Condition | Product | Yield (%) |
|---|---|---|
| HCl, 80°C | Succinamic acid | 85 |
| NaOH, 80°C | Diamine-pyrrolidine | 78 |
Comparative Reactivity Analysis
The tetrahydrothiophene ring exhibits distinct behavior compared to oxygenated analogs:
| Feature | Tetrahydrothiophene Derivative | Tetrahydrofuran Derivative |
|---|---|---|
| Oxidation Susceptibility | High (S → SO/SO₂) | Low (O → lactone) |
| Ring Strain | Reduced due to larger S atom | Moderate |
| Electronic Effects | Electron-rich (S lone pairs) | Electron-deficient |
This comparison highlights sulfur’s role in modulating reactivity and stability .
Key Research Findings
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Anticancer Activity : Sulfone derivatives show enhanced cytotoxicity (IC₅₀ = 1.2 μM vs. MCF-7 cells) compared to parent compounds .
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Enzyme Inhibition : The sulfonamide group inhibits carbonic anhydrase IX (Ki = 0.8 μM), a cancer biomarker.
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Thermal Stability : Decomposition onset at 220°C (TGA), with sulfone derivatives exhibiting higher stability .
Q & A
Basic: What methodological approaches are recommended for optimizing the synthesis of this compound?
Answer:
Optimizing synthesis requires a systematic design of experiments (DOE) to minimize trial-and-error. For example, fractional factorial designs can efficiently screen parameters like reaction temperature, solvent polarity, and catalyst loading. Statistical analysis (e.g., ANOVA) can identify critical factors affecting yield and purity. Evidence from thiazolidinone synthesis (reflux with DMF-acetic acid, recrystallization) highlights the importance of solvent selection and purification . DOE methods, as reviewed in chemical technology literature, reduce experimental redundancy while capturing parameter interactions, enabling robust process development .
Advanced: How can computational methods enhance reaction design and mechanistic understanding?
Answer:
Quantum chemical calculations (e.g., density functional theory) can model transition states and intermediates to predict reaction pathways. Integrating machine learning with experimental data (as in ICReDD’s approach) accelerates condition optimization by correlating molecular descriptors with outcomes like regioselectivity or byproduct formation . For instance, reaction path searches using quantum mechanics can identify energy barriers for sulfonylation or diazepane ring formation, guiding experimental prioritization of high-probability routes.
Basic: What analytical techniques are essential for characterizing this compound and verifying purity?
Answer:
Standard characterization includes:
- NMR spectroscopy (¹H/¹³C, 2D-COSY) to confirm structural integrity and substituent positions.
- HPLC-MS for purity assessment and detection of sulfonamide byproducts.
- X-ray crystallography (if single crystals are obtainable) to resolve stereochemical ambiguities in the tetrahydrothiophen-3-yl or diazepane moieties.
Recrystallization protocols (e.g., DMF-ethanol mixtures) from thiazolidinone synthesis can be adapted to improve crystallinity .
Advanced: How should researchers address contradictions in experimental data, such as inconsistent yields or spectral artifacts?
Answer:
Contradictions often arise from uncontrolled variables (e.g., trace moisture, impurities). A tiered approach is recommended:
Replicate experiments under tightly controlled conditions (e.g., inert atmosphere, standardized reagents).
Cross-validate analytical methods (e.g., compare NMR with IR for functional groups).
Apply multivariate analysis (e.g., PCA) to isolate confounding factors.
DOE principles emphasize blocking and randomization to mitigate batch effects . For spectral discrepancies, computational NMR prediction tools (e.g., ACD/Labs) can verify assignments .
Advanced: What reactor design considerations are critical for scaling up synthesis while maintaining selectivity?
Answer:
Key factors include:
- Mixing efficiency : Turbulent flow regimes to prevent localized hot spots during exothermic steps (e.g., sulfonylation).
- Residence time distribution : Optimized via CFD simulations to minimize side reactions.
- Catalyst immobilization : Fixed-bed reactors for heterogeneous catalysis, reducing post-reaction separation costs.
CRDC classifications emphasize reactor fundamentals (e.g., mass transfer limitations) and process control systems (e.g., real-time pH monitoring) to ensure reproducibility at scale .
Basic: What safety protocols are critical when handling reactive intermediates during synthesis?
Answer:
- Hazard assessment : Pre-screen intermediates (e.g., sulfonyl chlorides) for explosivity or toxicity using tools like CHEMATRIX.
- Engineering controls : Use Schlenk lines for air-sensitive steps and closed-system reactors for volatile byproducts.
- Emergency procedures : Align with Chemical Hygiene Plan guidelines, including spill containment and eyewash access . Advanced labs should implement in-line FTIR for real-time monitoring of hazardous gas evolution .
Advanced: How can interdisciplinary approaches (e.g., bioactivity screening) inform applications in materials or medicinal chemistry?
Answer:
- High-throughput screening : Test derivatives for biological activity (e.g., kinase inhibition) using automated assays.
- Structure-activity relationship (SAR) modeling : Combine crystallographic data with computational docking (e.g., AutoDock Vina) to prioritize synthetic targets.
- Materials integration : Explore membrane technologies (e.g., CRDC subclass RDF2050104) for drug delivery systems using polymeric carriers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
